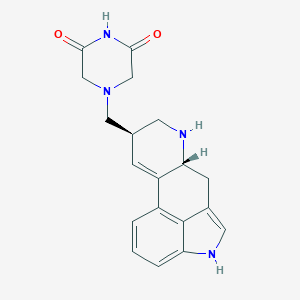![molecular formula C22H22N2O2 B238786 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit promising activity against several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Inflammation studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disorder research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have neuroprotective effects and improve cognitive function.
作用機序
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is believed to exert its therapeutic effects through the inhibition of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化学的および生理学的効果
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit cell proliferation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its potential as a therapeutic agent for several diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in more detail, and improving its solubility in water. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide in vivo.
合成法
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with pyridine-4-carboxaldehyde and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester. The final product is obtained through the deprotection of the tert-butoxycarbonyl group.
特性
製品名 |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-3-8-21(13-17(16)2)26-15-22(25)24-20-6-4-18(5-7-20)14-19-9-11-23-12-10-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChIキー |
FKSMNKSERKTFJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)